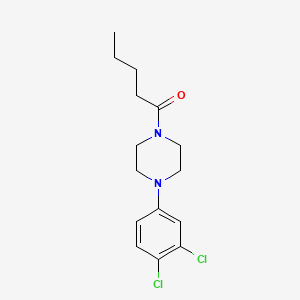![molecular formula C17H18ClNO B4430090 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide
Descripción general
Descripción
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide, also known as JNJ-1661010, is a chemical compound that has been studied for its potential use in treating various medical conditions.
Mecanismo De Acción
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is a selective inhibitor of the reuptake of serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is that it has been shown to be effective in animal models of anxiety, depression, and neuropathic pain. This makes it a promising candidate for further study in humans. However, one limitation of this compound is that its mechanism of action is similar to that of other antidepressant and anxiolytic drugs, which may limit its potential as a new treatment option.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide. One direction is to further investigate its potential as a treatment for anxiety, depression, and neuropathic pain in humans. Another direction is to explore its potential as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, future studies could focus on developing new compounds based on the structure of this compound to improve its efficacy and reduce its side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in treating various medical conditions. Its mechanism of action involves the selective inhibition of the reuptake of serotonin and norepinephrine, leading to increased neurotransmission. This compound has been shown to have anxiolytic and antidepressant effects in animal models, as well as reduce pain in animal models of neuropathic pain. While it has limitations, it is a promising candidate for further study in humans, and there are several future directions for its research.
Aplicaciones Científicas De Investigación
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide has been studied for its potential use in treating various medical conditions, including anxiety, depression, and neuropathic pain. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce pain in animal models of neuropathic pain.
Propiedades
IUPAC Name |
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-8-9-12(2)15(10-11)13(3)19-17(20)14-6-4-5-7-16(14)18/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIDIRBKJFJILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[2-(1,3-thiazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B4430014.png)
![2-methyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbonitrile trifluoroacetate](/img/structure/B4430021.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)






![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)